2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the quinoline core. This can be achieved through cyclization reactions, cycloaddition reactions, or displacement reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to modify the quinoline ring.
Substitution: : Substitution reactions at different positions on the quinoline ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced quinoline derivatives, and various substituted quinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound could be studied for its potential biological activity and therapeutic applications.
Medicine
The compound's potential medicinal applications include its use as an antiviral, antidepressant, or antihypertensive agent. Further research is needed to explore its efficacy and safety in medical treatments.
Industry
In the industry, quinoline derivatives are used in the production of dyes, catalysts, and materials. This compound could be utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: : Similar structure but lacks the phenyl and methoxyphenyl groups.
2-phenylquinoline: : Similar but without the fluorine atom and the acetamide group.
N-(4-methoxyphenyl)acetamide: : Similar but lacks the quinoline core.
Uniqueness
The uniqueness of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide lies in its combination of the quinoline core, fluorine atom, phenyl group, and methoxyphenyl group. This combination provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-10-8-18(9-11-19)26-24(28)15-30-23-14-22(16-5-3-2-4-6-16)27-21-12-7-17(25)13-20(21)23/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQSIJNONQCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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